molecular formula C17H17Cl2NO2 B214181 N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE

N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE

Cat. No.: B214181
M. Wt: 338.2 g/mol
InChI Key: MEJAANYFULFWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE is an organic compound characterized by the presence of a dichlorobenzyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-phenoxybutanamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of N1-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE involves its interaction with specific molecular targets, such as sigma receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE is unique due to its specific combination of dichlorobenzyl and phenoxybutanamide groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with sigma receptors and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-phenoxybutanamide

InChI

InChI=1S/C17H17Cl2NO2/c1-2-16(22-13-6-4-3-5-7-13)17(21)20-11-12-8-9-14(18)15(19)10-12/h3-10,16H,2,11H2,1H3,(H,20,21)

InChI Key

MEJAANYFULFWMK-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

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